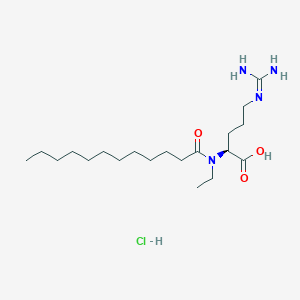

ethyl lauroyl arginine HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H41ClN4O3 |

|---|---|

Molecular Weight |

421.0 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[dodecanoyl(ethyl)amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24(4-2)17(19(26)27)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,26,27)(H4,21,22,23);1H/t17-;/m0./s1 |

InChI Key |

DKTWBTDSEQGNFQ-LMOVPXPDSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N(CC)[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC)C(CCCN=C(N)N)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Lauroyl Arginine HCL on Bacterial Cell Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginine HCL (LAE), also known as ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[1][2] It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds.[1][3] Due to its efficacy and favorable safety profile, LAE has been approved as a preservative in food and cosmetic products and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][2][4]

The primary mode of action for LAE is the disruption of the microbial cell membrane.[1][5] As a cationic surfactant, its molecular structure, comprising a positively charged hydrophilic head (the arginine group) and a lipophilic tail (the lauroyl chain), is fundamental to its function.[6] This guide provides a detailed examination of the molecular interactions and cellular consequences of LAE's effect on bacterial membranes, supported by quantitative data and established experimental methodologies.

Core Mechanism of Action on Bacterial Membranes

The antimicrobial activity of LAE is a multi-step process that begins with electrostatic attraction and culminates in the loss of cellular integrity and viability.[7] The primary target is the cytoplasmic membrane, leading to a cascade of disruptive events.[2][5]

Step 1: Electrostatic Binding to the Cell Surface

Bacterial cell surfaces carry a net negative charge at physiological pH. This is due to the presence of anionic molecules such as teichoic and lipoteichoic acids in the cell wall of Gram-positive bacteria, and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The positively charged arginine headgroup of the LAE molecule is electrostatically attracted to these anionic sites, facilitating its accumulation at the cell surface.[6][7]

Caption: Initial electrostatic attraction of cationic LAE to the anionic bacterial membrane.

Step 2: Insertion and Membrane Disruption

Following the initial binding, the hydrophobic lauroyl tail of the LAE molecule inserts itself into the lipid bilayer of the bacterial cell membrane.[6] This penetration disrupts the highly organized structure of the membrane phospholipids.[2][3] This action is not dependent on specific receptors but is a direct physical consequence of its surfactant properties. The insertion of LAE molecules destabilizes the membrane, leading to a loss of its structural and functional integrity.

Step 3: Consequential Cellular Events

The physical disruption of the membrane triggers a series of critical and ultimately lethal events for the bacterium:

-

Membrane Depolarization: The insertion of cationic molecules and the subsequent structural damage cause a collapse of the transmembrane potential.[8][9] This is a rapid event that disrupts the proton motive force, which is essential for cellular processes like ATP synthesis and active transport.

-

Increased Permeability and Leakage: The compromised membrane loses its selective permeability.[5] This leads to the uncontrolled flux of ions across the membrane, including a significant leakage of intracellular potassium (K+) ions.[8] Subsequently, larger essential cytoplasmic components, such as metabolites and nucleic acids, leak out of the cell.[3][6]

-

Metabolic Inhibition and Cell Death: The combination of membrane depolarization, loss of essential ions and molecules, and disruption of energy production leads to the cessation of metabolic activity, growth arrest, and ultimately, cell death.[3][5] Studies have shown that LAE causes significant structural changes, including distortion of the cell shape and coagulation of intracytoplasmic contents, without causing complete cell lysis in all cases.[8][10]

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 4. researchgate.net [researchgate.net]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cellular effects of monohydrochloride of L-arginine, N-lauroyl ethylester (LAE) on exposure to Salmonella typhimurium and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethyl Lauroyl Arginine HCl

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol (B145695), is recognized for its potent, broad-spectrum antimicrobial activity against a variety of bacteria, yeasts, and molds.[1][2] This efficacy, combined with its rapid metabolism into naturally occurring substances, has established its use as a preservative in the food and cosmetics industries.[2][3][4] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound for laboratory applications, targeting researchers, scientists, and professionals in drug development.

Overview of Synthesis

The synthesis of this compound is typically a two-step process.[5][6] The first step involves the esterification of L-arginine with ethanol to produce L-arginine ethyl ester. The second step is the amidation (or acylation) of the L-arginine ethyl ester with lauroyl chloride to form the final product, which is then recovered as a hydrochloride salt.[1][5][7]

There are two primary approaches for this synthesis: one conducted in an aqueous medium and another in an organic solvent system. The organic solvent method is often favored as it can mitigate the hydrolysis of the product, potentially leading to higher purity and yield.[8][9]

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. fao.org [fao.org]

- 6. genemedsyn.com [genemedsyn.com]

- 7. fao.org [fao.org]

- 8. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. CN108101812A - A kind of production purifying process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

A Deep Dive into the Physicochemical Properties of Ethyl Lauroyl Arginine HCl in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol, has emerged as a significant ingredient in the food, cosmetic, and pharmaceutical industries due to its potent antimicrobial properties and favorable safety profile.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of LAE in aqueous solutions, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development efforts.

Core Physicochemical Characteristics

LAE, with the chemical formula C₂₀H₄₁ClN₄O₃ and a molecular weight of 421.02 g/mol , typically appears as a white to off-white hygroscopic powder.[1][4][5] Its amphiphilic nature, consisting of a positively charged hydrophilic head (arginine moiety) and a lipophilic tail (lauroyl group), governs its behavior in aqueous environments.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound in aqueous solutions.

| Property | Value | References |

| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [1] |

| Molecular Weight | 421.02 g/mol | [1][5][6] |

| Appearance | White to off-white hygroscopic powder | [1][4] |

| Melting Point | 50.5°C to 58°C | [1][5][7] |

| Solubility in Water (at 20°C) | > 247 g/kg | [1][4][6] |

| pH (1% aqueous solution) | 3.0–5.0 | [1][8] |

| pKa | Approximately 10–11 | [1][5][9] |

| Isoelectric Point | > pH 12 | [1][5][9] |

| Critical Micelle Concentration (CMC) | 0.18–0.21% (w/v) (4.3 - 5.0 mM) | [1][3][5][10] |

| Surface Tension (at CMC) | 25.4 to 31.8 mN/m | [1][3][5] |

| Hydrophilic-Lipophilic Balance (HLB) | 10.5 | [1][5] |

| Partition Coefficient (Olive Oil/Water) | 0.07 | [10] |

Self-Assembly in Aqueous Solutions: Micellization

As a surfactant, LAE monomers in an aqueous solution will spontaneously self-assemble into micelles once a certain concentration, known as the Critical Micelle Concentration (CMC), is reached. Below the CMC, LAE primarily exists as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical structures where the hydrophobic lauroyl tails are sequestered in the core, and the hydrophilic arginine heads form the outer corona, interacting with the surrounding water. This phenomenon is responsible for the characteristic changes in the physical properties of the solution, such as surface tension and conductivity.[11][12]

Stability in Aqueous Solutions

The stability of LAE in aqueous solutions is significantly influenced by pH and temperature.

-

pH Stability : LAE demonstrates greater stability in acidic conditions (pH 3-7).[10][13] As the pH increases, particularly in alkaline conditions, the rate of hydrolysis accelerates.[5][14] The half-life of LAE is greater than one year at pH 4, but decreases to 57 days at pH 7 and 34 hours at pH 9 when stored at 25°C.[5][9]

-

Thermal Stability : The stability of LAE decreases with increasing temperature.[6] However, it can maintain its antimicrobial activity even after heat treatment at high temperatures (e.g., 90°C or 120°C for 15 minutes), which is advantageous for applications in food processing.[7]

Upon hydrolysis, LAE breaks down into its constituent components: lauric acid and arginine, which are common dietary components and are readily metabolized.[3][15]

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of LAE is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be employed for its determination.[12][16][17]

1. Surface Tensiometry

-

Principle : The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]

-

Methodology :

-

Prepare a series of aqueous solutions of LAE with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate method.[1][18][19][20][21][22]

-

Plot the surface tension as a function of the logarithm of the LAE concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.[11][12]

-

2. Conductivity Measurement

-

Principle : For ionic surfactants like LAE, the electrical conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration as LAE exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[11][17]

-

Methodology :

-

Prepare a series of aqueous LAE solutions of different concentrations.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot the conductivity against the LAE concentration.

-

The CMC is identified as the concentration at the intersection of the two linear portions of the graph.[11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 4. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]

- 5. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. earthwormexpress.com [earthwormexpress.com]

- 8. fao.org [fao.org]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. ETHYL LAUROYL ARGINATE - Ataman Kimya [atamanchemicals.com]

- 14. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl lauroyl arginate Hcl - Ethyl lauroyl arginate Hcl studies [tiiips.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clearsolutionsusa.com [clearsolutionsusa.com]

- 19. Tensiometer for surface tension measurement | Infrastructure database [resources.faru.edu.pl]

- 20. commons.erau.edu [commons.erau.edu]

- 21. nanoscience.com [nanoscience.com]

- 22. Surface and interfacial tensiometry | Centre for Regenerative Medicine and Devices [blogs.brighton.ac.uk]

Ethyl Lauroyl Arginine HCl (LAE): A Technical Guide to its Antimicrobial Spectrum Against Foodborne Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl lauroyl arginine hydrochloride (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, has emerged as a potent antimicrobial agent with a broad spectrum of activity against a wide range of foodborne pathogens.[1][2] Recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA), LAE is increasingly utilized as a food preservative to enhance the microbiological safety and extend the shelf-life of various food products.[2][3] This technical guide provides an in-depth overview of the antimicrobial efficacy of LAE, focusing on its activity against key foodborne pathogens. It summarizes quantitative data on its minimum inhibitory and bactericidal concentrations, details the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through diagrams.

Introduction

Food safety is a paramount concern globally, with bacterial contamination of food products posing a significant threat to public health. Ethyl lauroyl arginine HCl (also known as lauramide arginine ethyl ester or LAE) offers a promising solution due to its strong antimicrobial properties against bacteria, yeasts, and molds.[1][4] Its primary mode of action involves the disruption of microbial cell membranes, leading to a rapid bactericidal effect.[5] This document serves as a comprehensive resource for understanding and harnessing the antimicrobial potential of LAE in the context of food safety.

Antimicrobial Spectrum and Efficacy

LAE exhibits a broad spectrum of antimicrobial activity, with a notable efficacy against common foodborne pathogens. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Quantitative Data: MIC and MBC Values

The following tables summarize the reported MIC and MBC values of LAE against various foodborne pathogens. It is important to note that these values can vary depending on the specific strain, the testing method, and the composition of the growth medium.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Listeria monocytogenes | Scott A | 10 | [6] |

| Listeria monocytogenes | - | 16-32 | [7] |

| Listeria monocytogenes | - | 25 | [8] |

| Salmonella enterica serovar Typhimurium | - | 32 | [9][10] |

| Salmonella enterica | - | 32 | [8] |

| Escherichia coli | ATCC 25922 | 16 | [5] |

| Escherichia coli | - | 25 | [8] |

| Escherichia coli O157:H7 | - | 32 | [11] |

| Staphylococcus aureus | ATCC 29213 | 8 | [5] |

| Staphylococcus aureus | - | 12.5 | [8] |

| Campylobacter jejuni | - | 32 | [11] |

| Yersinia enterocolitica | - | 8 | [12] |

| Lactobacillus plantarum | - | 32 | [12] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Pathogens

| Microorganism | Strain | MBC (µg/mL) | Reference |

| Listeria monocytogenes | - | 64 | [7] |

| Salmonella enterica serovar Typhimurium | - | 32 | [9] |

| Escherichia coli | ATCC 25922 | 16 | [5] |

| Staphylococcus aureus | ATCC 29213 | 16 | [5] |

| Staphylococcus aureus | - | 50 | [12] |

| Campylobacter jejuni | - | 32-64 | [11] |

Mechanism of Action

As a cationic surfactant, the primary target of LAE is the microbial cell envelope. Its mechanism of action involves a multi-step process that ultimately leads to cell death.

-

Adsorption and Binding: The positively charged guanidinic head of the LAE molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.

-

Insertion: The hydrophobic lauroyl chain of LAE inserts into the lipid bilayer of the cell membrane.

-

Membrane Disruption: This insertion disrupts the membrane's structural integrity, leading to increased permeability.[5]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic acids.[10]

-

Metabolic Inhibition and Cell Death: The loss of cellular contents and the dissipation of the membrane potential inhibit essential metabolic processes, ultimately resulting in cell death.[5]

Caption: Mechanism of action of LAE against bacterial cells.

Experimental Protocols

The evaluation of the antimicrobial activity of LAE involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of LAE is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][13]

Protocol:

-

Preparation of LAE Stock Solution: Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the growth medium).

-

Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the LAE stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Controls: Include a positive control (medium with inoculum, no LAE) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of LAE that completely inhibits visible growth of the microorganism.[13]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Protocol:

-

Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates under the same conditions as the MIC test.

-

Reading the MBC: The MBC is the lowest concentration of LAE that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays are performed to evaluate the rate at which an antimicrobial agent kills a microorganism.[14]

Protocol:

-

Preparation: Prepare tubes containing a specific concentration of LAE in a suitable broth medium.

-

Inoculation: Inoculate the tubes with a standardized suspension of the test microorganism to achieve a starting concentration of approximately 10^5 to 10^6 CFU/mL.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Neutralization and Plating: Immediately neutralize the antimicrobial activity of LAE in the aliquot using a suitable neutralizer. Perform serial dilutions and plate onto agar medium to determine the number of viable bacteria.

-

Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Factors Influencing Antimicrobial Activity

The efficacy of LAE can be influenced by several factors in a food matrix, including:

-

pH: LAE is generally more stable and effective in acidic to neutral pH ranges (pH 3-7).[4]

-

Presence of Organic Matter: High concentrations of proteins and fats can reduce the antimicrobial activity of LAE by interacting with the molecule.

-

Temperature: The activity of LAE can be influenced by temperature, with some studies showing enhanced efficacy at higher temperatures.

Regulatory Status and Safety

LAE is recognized as GRAS by the US FDA for use as an antimicrobial in various food categories at concentrations up to 200 ppm.[3][15] It has also been approved for use in food products by regulatory agencies in the European Union, Canada, Australia, and other countries.[3] Toxicological studies have demonstrated a low order of toxicity for LAE, and it is metabolized in the body into its natural components: lauric acid and L-arginine.[5][16]

Conclusion

This compound is a highly effective, broad-spectrum antimicrobial agent with a rapid bactericidal action against a wide range of foodborne pathogens. Its favorable safety profile and regulatory approvals make it a valuable tool for enhancing the safety and quality of food products. This technical guide provides essential information for researchers, scientists, and drug development professionals to understand and apply LAE effectively in their respective fields. Further research may focus on synergistic combinations with other antimicrobials and its application in novel food preservation technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 5. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on the Antibacterial Mechanism of Lauroyl Arginate Ethyl against Listeria monocytogenes [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cellular effects of monohydrochloride of L-arginine, N-lauroyl ethylester (LAE) on exposure to Salmonella typhimurium and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of ethyl-lauroyl-arginate hypochloride in combination with high hydrostatic pressure processing on the microbial load and physico-chemical characteristics of minced and portioned chicken breast meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. Consultation Document on Health Canada's Proposal to Enable the Use of a New Food Additive, Ethyl Lauroyl Arginate, as a Preservative in Various Standardized and Unstandardized Foods - Canada.ca [canada.ca]

- 16. Ethyl lauroyl arginate Hcl - Ethyl lauroyl arginate Hcl studies [tiiips.com]

In Vivo Metabolism and Degradation of Ethyl Lauroyl Arginate HCL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginate hydrochloride (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is recognized for its broad-spectrum antimicrobial properties. Utilized as a preservative in food and cosmetic products, a thorough understanding of its metabolic fate in vivo is critical for assessing its safety and efficacy. This technical guide provides an in-depth overview of the metabolism and degradation pathways of LAE in the human body, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathways and Degradation

Upon oral ingestion, Ethyl Lauroyl Arginate HCL undergoes rapid metabolism through hydrolysis. The primary metabolic pathway involves the cleavage of the ethyl ester and/or the lauroyl amide bonds, leading to the formation of naturally occurring dietary components.

The principal metabolic steps are:

-

Hydrolysis to Intermediates: LAE is first hydrolyzed to Nα-lauroyl-L-arginine (LAS) through the loss of the ethyl ester group, or to L-arginine ethyl ester via the cleavage of the lauroyl side chain.[1]

-

Formation of L-Arginine and Lauric Acid: These intermediates are further hydrolyzed to form L-arginine and lauric acid.[2]

-

Entry into Endogenous Metabolic Pathways:

-

L-Arginine: This amino acid enters the urea (B33335) cycle, where it is metabolized to ornithine and urea.[1] Ornithine can be further converted to glutamate (B1630785) and subsequently to carbon dioxide.[1]

-

Lauric Acid: This saturated fatty acid enters the fatty acid β-oxidation pathway to be metabolized.

-

Ethanol: The ethyl ester group is hydrolyzed to ethanol, which is then metabolized to carbon dioxide and water.[1]

-

In essence, LAE is broken down into endogenous substances that are familiar to the body's metabolic machinery.

Quantitative Data from Human Pharmacokinetic Studies

A study involving healthy male volunteers who received single oral doses of 13C-labeled LAE provided key pharmacokinetic data. The results underscore the rapid metabolism of LAE, as the parent compound was rarely detectable in plasma.

| Analyte | Dose: 1.5 mg/kg (n=4) | Dose: 2.5 mg/kg (n=2) | Time to Cmax (Tmax) |

|---|---|---|---|

| Ethyl Lauroyl Arginate (LAE) | Not quantifiable | Detected in 2 samples from 1 individual near the limit of quantification (1 ng/mL) | - |

| Nα-lauroyl-L-arginine (LAS) | 18.2 ng/mL | 23.9 ng/mL | ~2 hours |

| 13C-Arginine | 124 ng/mL | 240 ng/mL | 0.5 - 1 hour |

Data sourced from a human pharmacokinetic study.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the investigation of LAE metabolism.

In Vivo Human Pharmacokinetic Study

-

Study Design: An open-label, single-dose study in healthy male volunteers. Two dose levels of 13C-labeled LAE were administered orally: 1.5 mg/kg (four subjects) and 2.5 mg/kg (two subjects).[2] The subjects consumed a standard breakfast approximately 15 minutes before dosing.[3]

-

Dosing Solution: 13C-LAE was dissolved in propylene (B89431) glycol and diluted with purified water to a final volume of 1 mL/kg body weight.[2][3]

-

Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours).[3]

-

Sample Processing: Plasma was separated from whole blood by centrifugation.[4][5] To prevent further metabolism, enzymatic activity in the plasma was quenched, often by protein precipitation with organic solvents like a methanol:ethanol mixture.[6]

-

Analytical Method: Plasma concentrations of LAE and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]

In Vitro Hydrolysis Studies

-

Simulated Gastric and Intestinal Fluid Stability:

-

Incubation: 14C-LAE was incubated in simulated gastric fluid (pH ~1.0) and simulated intestinal fluids (pH 6.8 and 7.5) at 37°C for up to 4 hours.[3]

-

Sampling: Aliquots were taken at various time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes, and 4 hours) for analysis.[3]

-

Analysis: Samples were analyzed by HPLC to determine the extent of hydrolysis.[3] LAE was found to be stable in simulated gastric fluid but rapidly hydrolyzed in simulated intestinal fluid.[2]

-

-

Human Plasma and Hepatocyte Stability:

-

Incubation: 14C-LAE was incubated with human plasma and a preparation of human hepatocytes at 37°C.[3]

-

Sampling: Samples were collected at different intervals (e.g., 0, 1, 2, and 4 hours for plasma; 0, 0.25, 0.5, and 3 hours for hepatocytes).[3]

-

Analysis: The degradation of LAE and the formation of metabolites were quantified by HPLC.[3] These studies showed that LAE is readily hydrolyzed to LAS in both human plasma and by hepatocytes.[3]

-

Analytical Methodology: HPLC for LAE and Metabolites

-

Instrumentation: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV-Vis or mass spectrometer).[9][10]

-

Column: A reverse-phase column, such as a C18 column, is typically used for separation.[9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][9]

-

Detection:

-

Quantification: Calibration curves are generated using certified reference standards for LAE and its metabolites to ensure accurate quantification.[9]

Conclusion

The in vivo metabolism of ethyl lauroyl arginate HCL is a rapid and efficient process that results in the formation of common dietary components. The primary degradation pathway is hydrolysis, leading to L-arginine and lauric acid, which are subsequently integrated into well-established endogenous metabolic pathways. Pharmacokinetic data from human studies confirm the low systemic exposure to the parent compound and its primary metabolite, LAS. The detailed experimental protocols outlined provide a framework for the continued investigation and validation of the metabolic fate of LAE. This comprehensive understanding of its in vivo behavior is fundamental for its continued safe use in various applications.

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. agilent.com [agilent.com]

- 7. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. fao.org [fao.org]

- 10. Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Lauroyl Arginine HCL as a Cationic Surfactant in Biological Systems: A Technical Guide

Introduction

Ethyl lauroyl arginine HCL (hydrochloride), commonly known as LAE, is a cationic surfactant derived from naturally occurring substances: L-arginine, lauric acid, and ethanol. It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds. Due to its efficacy and favorable safety profile, LAE is utilized as a preservative in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth overview of the core properties, mechanisms of action, and applications of LAE in biological systems, with a focus on its function as a cationic surfactant.

Synonyms: Ethyl-Nα-lauroyl-L-arginate HCl, Lauric Arginate Ethyl Ester, LAE, E243. CAS Number: 60372-77-2.

Physicochemical Properties

LAE is a white crystalline powder with properties that are key to its function and application. As a cationic surfactant, it possesses a positively charged hydrophilic head (the arginine group) and a lipophilic tail (the lauroyl chain), allowing it to interact with cell membranes. Its high solubility in water and polar solvents makes it versatile for various formulations.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₄₁ClN₄O₃ | |

| Molecular Weight | 421.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water (20°C) | > 247 g/kg | |

| Melting Point | 57 - 62 °C | |

| pH (1% aqueous solution) | 3.0 - 5.0 | |

| pKa | ~10-11 | |

| Critical Micelle Concentration (CMC) | Varies by conditions (e.g., 2.4 mM reported) |

Synthesis of this compound

The synthesis of LAE is typically a two-step process involving the esterification of L-arginine followed by amidation.

-

Esterification: L-arginine is reacted with ethanol, often in the presence of an agent like thionyl chloride, to produce L-arginine ethyl ester.

-

Amidation: The L-arginine ethyl ester is then condensed with lauroyl chloride in an aqueous medium to form the final product, which is recovered as a hydrochloride salt.

An In-depth Technical Guide to the Molecular Structure of Ethyl Lauroyl Arginine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginine hydrochloride (ELA HCl), also known by the INCI name Ethyl Lauroyl Arginate HCl, is a cationic surfactant with potent antimicrobial properties.[1] Synthesized from naturally occurring L-arginine, lauric acid, and ethanol (B145695), it is widely utilized as a preservative in the food and cosmetics industries.[1][2] Its favorable safety profile and broad-spectrum activity against bacteria, yeasts, and molds make it a subject of increasing interest in pharmaceutical research and drug development. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of ELA HCl, along with its mechanism of antimicrobial action.

Molecular Structure and Physicochemical Properties

Ethyl lauroyl arginine HCl is the hydrochloride salt of the ethyl ester of Nα-lauroyl-L-arginine.[3][4] The molecule possesses a positively charged hydrophilic head group (the arginine moiety) and a long hydrophobic tail (the lauroyl group), which underpins its surfactant properties.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Ethyl-Nα-dodecanoyl-L-arginate hydrochloride |

| IUPAC Name | ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride |

| CAS Number | 60372-77-2[2][5] |

| Molecular Formula | C₂₀H₄₁ClN₄O₃[2][5] |

| Molecular Weight | 421.02 g/mol [5][6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White, hygroscopic powder[2][8] |

| Melting Point | 50.5 - 58.0 °C[8][9] |

| Solubility | Highly soluble in water (>247 g/L at 20°C); freely soluble in ethanol, propylene (B89431) glycol, and glycerol.[2][3][9] |

| pKa | ~10-11[8][10] |

| pH (1% aqueous solution) | 3.0 - 5.0[3] |

| Stability | Stable for over 2 years at room temperature in a closed container.[6][8] Stability is pH-dependent, with greater stability in acidic conditions.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the esterification of L-arginine followed by acylation with lauroyl chloride.[3][8]

Experimental Workflow for the Synthesis of this compound

Detailed Methodology:

-

Esterification: L-arginine is esterified with ethanol in the presence of a catalyst, such as thionyl chloride, to yield arginine ethyl ester dihydrochloride.[8] The reaction is typically carried out at a controlled temperature.

-

Acylation: The resulting arginine ethyl ester is then reacted with lauroyl chloride in an aqueous medium. The pH of the reaction is maintained between 6.7 and 6.9, and the temperature is kept between 10-15°C.[8]

-

Purification: The crude this compound is recovered from the reaction mixture by filtration and then dried to obtain a white powder.[3]

Analytical Characterization

HPLC is a standard method for determining the purity and assay of this compound and for quantifying related substances.

Table 3: HPLC Method for Purity and Assay of this compound

| Parameter | Condition |

| Instrumentation | Liquid chromatograph with a UV detector |

| Column | Symmetry C18, 150 x 3.9 mm, 5µm (or equivalent) |

| Mobile Phase | Acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid[6] |

| Flow Rate | 1 mL/min[6] |

| Column Temperature | Room temperature[6] |

| Detection Wavelength | 215 nm[6] |

| Injection Volume | 10 µL[6] |

| Sample Preparation | Accurately weigh about 50 mg of the test sample into a 50-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6] |

| Standard Preparation | Prepare a standard solution of this compound of known concentration in the mobile phase. |

| Retention Time | Approximately 4.3 minutes.[3] |

Table 4: HPLC Method for Determination of Related Substances (Nα-Lauroyl-L-arginine, Lauric Acid, Ethyl Laurate)

| Parameter | Condition |

| Instrumentation | Liquid chromatograph with a UV detector |

| Column | Symmetry C18, 150 x 3.9 mm, 5µm (or equivalent) |

| Mobile Phase | Acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid[6] |

| Flow Rate | 1 mL/min[6] |

| Detection Wavelength | 215 nm[6] |

| Retention Times | Nα-Lauroyl-L-arginine: ~2.2 min, Lauric Acid: ~3.65 min, Ethyl Laurate: ~11.2 min[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule and to study its hydrolysis.

Experimental Protocol:

-

Instrument: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Characteristic Peaks:

-

Broad O-H and N-H stretching vibrations in the region of 3500-3000 cm⁻¹.

-

C-H stretching vibrations of the alkyl chain around 2920 and 2850 cm⁻¹.

-

Amide I (C=O stretching) and Amide II (N-H bending) bands around 1640 cm⁻¹ and 1540 cm⁻¹, respectively.

-

Ester C=O stretching vibration around 1735 cm⁻¹.

-

Guanidinium (B1211019) group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Signals corresponding to the protons of the lauroyl fatty acid chain (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups).

-

Signals for the protons of the arginine backbone, including the α-proton.

-

Signals for the ethyl ester group (a quartet for the methylene protons and a triplet for the methyl protons).

-

Signals for the protons of the guanidinium group.

-

-

¹³C NMR:

-

Signals for the carbonyl carbons of the amide and ester groups.

-

Signals for the carbons of the lauroyl chain.

-

Signals for the carbons of the arginine moiety.

-

Signals for the carbons of the ethyl group.

-

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[10][11]

Signaling Pathway of Antimicrobial Action

Detailed Mechanism:

-

Electrostatic Interaction: As a cationic surfactant, the positively charged headgroup of this compound is attracted to the negatively charged components of the microbial cell membrane, such as phospholipids.[10]

-

Membrane Disruption: This interaction disrupts the stability of the cell membrane, leading to an increase in its permeability.[11]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.[11]

-

Cell Death: The loss of these vital components and the disruption of cellular processes ultimately lead to the death of the microorganism, without causing cell lysis.[7]

Conclusion

This compound is a well-characterized cationic surfactant with significant potential in various applications due to its effective antimicrobial properties and favorable safety profile. This guide provides a foundational understanding of its molecular structure, physicochemical characteristics, and analytical methodologies for researchers, scientists, and drug development professionals. The detailed experimental protocols and the elucidation of its mechanism of action offer a solid basis for further investigation and application of this promising compound.

References

- 1. specialchem.com [specialchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. scbt.com [scbt.com]

- 6. fao.org [fao.org]

- 7. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 8. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. earthwormexpress.com [earthwormexpress.com]

- 10. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System [mdpi.com]

- 11. Nalpha-Lauroyl-L-arginine ethyl ester | C20H40N4O3 | CID 188214 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl Lauroyl Arginine HCl

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is a widely utilized antimicrobial preservative in the food and cosmetic industries.[1][2][3] Its efficacy and application are intrinsically linked to its physicochemical properties, particularly its solubility and stability under varying environmental conditions such as pH and temperature. This technical guide provides a comprehensive overview of the solubility and stability profile of LAE, intended for researchers, scientists, and drug development professionals.

Solubility Profile

This compound is characterized by its good solubility in water and various polar organic solvents. This property is crucial for its formulation and application in aqueous-based products.

Table 1: Solubility of this compound in Different Solvents

| Solvent | Solubility | Temperature |

| Water | > 247 g/kg | 20°C[3][4][5] |

| Propylene Glycol | Soluble up to 20% | Not Specified[3][5] |

| Glycerol | Soluble up to 20% | Not Specified[3][5] |

| Ethanol | Soluble up to 20% | Not Specified[3][5] |

Stability Profile

The stability of this compound is significantly influenced by both pH and temperature. The primary degradation pathway is hydrolysis of the ester and amide bonds.[1][6]

The stability of LAE is pH-dependent, with greater stability observed in acidic conditions and accelerated degradation in neutral to alkaline conditions.[1][4] This is attributed to base-catalyzed hydrolysis.[1][6]

Table 2: Half-life of this compound at Different pH Values at 25°C

| pH | Half-life | Reference |

| 4 | > 1 year | [1][4] |

| 7 | 57 days | [1][4] |

| 9 | 34 hours | [1][4] |

Increasing temperature accelerates the degradation of this compound.[3][5] While specific quantitative data on the half-life at various temperatures is limited in the provided search results, the general trend of decreased stability with increased temperature is consistently reported.

Degradation Pathway

The hydrolysis of this compound can proceed via two primary pathways, leading to the formation of several degradation products.[1][7]

Figure 1. Hydrolysis pathways of this compound.

The primary degradation products include Nα-lauroyl-L-arginine (LAS), lauric acid, ethyl laurate, L-arginine HCl, and ethyl arginate 2HCl.[1][3] These degradation products are generally considered to be of low toxicity.[2][8]

Experimental Protocols

The determination of the solubility and stability of this compound involves specific analytical methodologies.

A standard protocol for determining the solubility of LAE in a given solvent involves the following steps:

Figure 2. Workflow for solubility determination of LAE.

-

Preparation of Saturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Analysis: The concentration of LAE in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

The stability of LAE at different pH values and temperatures can be assessed through a hydrolysis study.

Figure 3. Workflow for stability testing of LAE.

-

Sample Preparation: Solutions of this compound of a known concentration are prepared in buffers of different pH values.

-

Incubation: The solutions are stored at various constant temperatures.

-

Sampling: Aliquots are withdrawn at predetermined time intervals.

-

Analysis: The concentration of LAE and its degradation products in each sample is quantified using a validated stability-indicating HPLC method.[9][10] A colorimetric method involving the formation of an ionic pair with cobalt thiocyanate (B1210189) and subsequent UV-Vis spectrophotometry can also be used.[11][12]

-

Data Analysis: The degradation rate constants and half-lives are calculated from the concentration-time data.

Conclusion

This compound exhibits favorable solubility in aqueous and polar organic solvents, making it suitable for a wide range of formulations. Its stability is highly dependent on pH and temperature, with optimal stability observed in acidic conditions and at lower temperatures. Understanding these parameters is critical for the effective formulation, storage, and application of products containing this compound, ensuring its preservative efficacy is maintained throughout the product's shelf life. The provided experimental workflows offer a foundational approach for researchers to further investigate and optimize the use of this compound in various applications.

References

- 1. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl lauroyl arginate Hcl - Ethyl lauroyl arginate Hcl studies [tiiips.com]

- 3. genemedsyn.com [genemedsyn.com]

- 4. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 5. fao.org [fao.org]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 8. earthwormexpress.com [earthwormexpress.com]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Antimicrobial Properties of Ethyl Lauroyl Arginine HCl: A Technical Guide

Introduction

Ethyl Lauroyl Arginine HCl (LAE), chemically known as ethyl-Nα-lauroyl-L-arginate hydrochloride, is a cationic surfactant with potent, broad-spectrum antimicrobial activity. Derived from the naturally occurring substances lauric acid, L-arginine, and ethanol (B145695), it has garnered significant attention in the food, cosmetic, and pharmaceutical industries as a safe and effective preservative.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and antimicrobial characteristics of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound from a novel synthesized compound to a widely approved antimicrobial agent spans several decades. Its initial synthesis and the discovery of its antimicrobial properties were first reported in 1976.

In the early 1980s, the Spanish company Laboratorios Miret, S.A. (LAMIRSA), in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC) in Barcelona, began investigating cationic surfactants based on natural building blocks as a new approach to control microbial growth.[3] This research led to the further development of Ethyl Lauroyl Arginate. In 1984, it was first synthesized by the Higher Council of Scientific Research (CSIC) in Barcelona and was subsequently patented and commercialized by Venta de Especialidades Químicas S.A. (VEDEQSA), a part of the LAMIRSA GROUP.[4]

A significant milestone in its development was a new patented process to synthesize LAE, established by LAMIRSA in conjunction with CSIC in 1995. This process, which involves the esterification of L-arginine with ethanol followed by condensation with lauroyl chloride, is a cornerstone of its commercial production.[4][5]

Regulatory approvals followed, solidifying its position as a safe antimicrobial. In September 2005, the United States Food and Drug Administration (FDA) issued a "No Objection Letter" for LAE, granting it Generally Recognized as Safe (GRAS) status for use as an antimicrobial in various food categories at concentrations up to 200 ppm.[3] The European Food Safety Authority (EFSA) provided a favorable opinion in 2007, and it was assigned the E-number E-243 in 2013.[3] Health Canada also approved its use as a preservative in a range of foods in 2014.[3] Its application extends to the cosmetics industry, with approvals for use as a preservative in various products.[6]

Synthesis of this compound

The synthesis of this compound is a two-step process followed by purification.[5]

-

Esterification: L-arginine is esterified with ethanol in the presence of an esterification agent, such as thionyl chloride, to produce ethyl arginate.

-

Amidation: The resulting ethyl arginate undergoes an amidation reaction with lauroyl chloride in an aqueous medium.

-

Purification: The final product, this compound, is then recovered through filtration and drying.[5]

Mechanism of Antimicrobial Action

This compound functions as a cationic surfactant, with its primary target being the cytoplasmic membrane of microorganisms.[1] The positively charged guanidine (B92328) group of the arginine moiety interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins.

This interaction leads to a cascade of events that ultimately result in microbial cell death:

-

Adsorption and Binding: The cationic LAE molecule adsorbs to the negatively charged cell surface.

-

Membrane Disruption: It then penetrates the cell wall and intercalates into the cytoplasmic membrane, disrupting its structure and integrity.

-

Increased Permeability: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.[7]

-

Metabolic Inhibition: The loss of these vital components and the dissipation of the membrane potential inhibit essential metabolic processes.

-

Cell Death: The cumulative effect of these events is the inhibition of microbial growth and eventual cell death. It is important to note that LAE's action does not typically cause cell lysis.[2]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

The following table summarizes the MIC and MBC values of this compound against a range of bacteria.

| Bacterium | Gram Type | Medium | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | MHB | 8 - 12.5 | 16 - 50 | [4][8] |

| Listeria monocytogenes | Positive | TSB | 8 - 25 | - | [4] |

| Listeria innocua | Positive | - | 25 | 25 | |

| Escherichia coli | Negative | MHB | 16 - 25 | 16 - 25 | [8] |

| Salmonella enterica | Negative | - | 25 | 25 | |

| Salmonella Typhimurium | Negative | MHB | 32 | - | [4] |

| Pseudomonas aeruginosa | Negative | - | 100 | 100 | |

| Yersinia enterocolitica | Negative | - | 8 | - | |

| Lactobacillus plantarum | Positive | - | 32 | - |

MHB: Mueller-Hinton Broth; TSB: Tryptic Soy Broth

Antifungal Activity

This compound is also effective against various yeasts and molds.

| Fungus | Type | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | Yeast | 35 | [4] |

| Candida albicans | Yeast | 112.5 | [4] |

| Zygosaccharomyces bailii | Yeast | 62.5 | [4] |

| Botrytis cinerea | Mold | 400 | [4] |

| Alternaria alternata | Mold | 200 | [4] |

| Penicillium italicum | Mold | 400 | [4] |

| Penicillium digitatum | Mold | 400 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (analytical grade)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Preparation of ELA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or the growth medium) at a concentration of 10 mg/mL. Filter-sterilize the solution.

-

Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth medium. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Further dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ELA stock solution with the growth medium to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted ELA.

-

Controls:

-

Positive Control: A well containing only the growth medium and the inoculum (no ELA).

-

Negative Control: A well containing only the growth medium (no inoculum or ELA).

-

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of ELA at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.

Time-Kill Assay

Objective: To evaluate the rate of bactericidal or bacteriostatic activity of this compound over time.[10]

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., MHB)

-

Sterile saline

-

Sterile test tubes or flasks

-

Agar (B569324) plates

-

Incubator

-

Colony counter

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the MIC protocol, with a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test tubes.

-

Test Setup: Prepare test tubes containing the growth medium with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without ELA.

-

Inoculation: Inoculate each tube with the prepared bacterial suspension.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.

-

Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

-

Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL against time for each ELA concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Assessment of Cell Membrane Integrity

Objective: To determine the effect of this compound on the integrity of the bacterial cell membrane.

5.3.1. Release of UV-Absorbing Materials

Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm.[7]

Procedure:

-

Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the buffer to a specific optical density.

-

Treatment: Add this compound at a desired concentration to the cell suspension.

-

Incubation: Incubate the mixture at the appropriate temperature for a set period.

-

Measurement: Centrifuge the suspension to pellet the cells. Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to an untreated control indicates membrane damage.

5.3.2. Propidium (B1200493) Iodide (PI) Uptake Assay

Principle: Propidium iodide is a fluorescent dye that cannot penetrate intact cell membranes. It intercalates with DNA and fluoresces upon entering cells with compromised membranes.

Procedure:

-

Cell Preparation: Prepare a bacterial cell suspension as described above.

-

Treatment: Treat the cells with this compound.

-

Staining: Add propidium iodide to the cell suspension.

-

Analysis: Analyze the fluorescence of the cell suspension using a fluorometer or a flow cytometer. An increase in fluorescence indicates an increase in the number of cells with damaged membranes.

Visualization of Morphological Changes by Electron Microscopy

Objective: To visually assess the structural changes in bacterial cells induced by this compound.

5.4.1. Scanning Electron Microscopy (SEM)

Procedure:

-

Treatment: Treat bacterial cells with this compound.

-

Fixation: Fix the cells with a suitable fixative (e.g., glutaraldehyde).

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations.

-

Drying: Critically point dry the samples.

-

Coating: Sputter-coat the dried samples with a conductive material (e.g., gold-palladium).

-

Imaging: Observe the samples under a scanning electron microscope to visualize surface morphology.

5.4.2. Transmission Electron Microscopy (TEM)

Procedure:

-

Treatment and Fixation: Treat and fix the bacterial cells as for SEM.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells and embed them in a resin.

-

Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate).

-

Imaging: Observe the sections under a transmission electron microscope to visualize internal cellular structures.

Conclusion

This compound has a well-documented history of discovery and development as a potent antimicrobial agent. Its mechanism of action, targeting the microbial cell membrane, leads to a broad spectrum of activity against bacteria, yeasts, and molds. The quantitative data on its efficacy, combined with its favorable safety profile and regulatory approvals, underscore its importance as a preservative in various industries. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its antimicrobial properties and potential applications. As the demand for safe and effective antimicrobial agents continues to grow, this compound remains a significant compound in the field of microbiology and drug development.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Ethyl Lauroyl Arginate Hydrochloride CAS 60372-77-2-Zhengzhou Intop Chemical Co., Ltd. [intopchemical.com]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Ethyl Lauroyl Arginate HCl in Food Matrices by HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ethyl Lauroyl Arginate HCl (LAE), a widely used antimicrobial preservative, in various food matrices. The described protocol outlines procedures for sample preparation from diverse food types, including liquid, solid, high-protein, and high-fat matrices, followed by analysis using a direct HPLC-UV method. Additionally, alternative methods involving post-column derivatization and ion-pair chromatography are presented. Method validation parameters and expected performance characteristics are also provided to ensure accurate and precise quantification for regulatory compliance, quality control, and research applications.

Introduction

Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds, making it an effective preservative in a variety of food products.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have approved its use within specified limits.[1] Consequently, the development of reliable analytical methods for the accurate quantification of LAE in complex food matrices is crucial for ensuring food safety and adherence to regulatory standards. This application note provides a comprehensive guide for the determination of LAE in food using HPLC-UV.

Chemical Information

| Property | Value |

| Chemical Name | Ethyl-Nα-lauroyl-L-arginate hydrochloride |

| Synonyms | LAE, Lauric Arginate, Lauramide Arginine Ethyl Ester |

| CAS Number | 60372-77-2 |

| Molecular Formula | C₂₀H₄₁N₄O₃Cl |

| Molecular Weight | 421.02 g/mol |

| Functional Use | Preservative |

Experimental Protocols

Method 1: Direct HPLC-UV Analysis

This is the primary and recommended method due to its simplicity and direct nature.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Symmetry C18, 150 x 3.9 mm, 5 µm (or equivalent)[2] |

| Mobile Phase | Acetonitrile (B52724)/Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient (Room Temperature)[2] |

| UV Detection | 215 nm[2] |

| Retention Time | Approximately 4.3 minutes[2] |

Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl Lauroyl Arginate HCl standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocols:

A. Liquid Matrices (e.g., Beverages, Sauces)

-

For clear liquid samples, pass the sample through a 0.45 µm syringe filter.

-

For samples with suspended solids, centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter.

-

If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

B. Solid Matrices (e.g., Baked Goods, Processed Meats)

-

Homogenize a representative portion of the solid sample.

-

Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

C. High-Protein Matrices (e.g., Dairy Products, Yogurt)

-

Accurately weigh 5 g of the sample into a 50 mL centrifuge tube.

-

Add 10 mL of 10% trichloroacetic acid to precipitate the proteins.[5]

-

Vortex vigorously for 2 minutes.

-

Allow the sample to stand for 10 minutes, then centrifuge at 5000 rpm for 20 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

D. High-Fat Matrices (e.g., Cheese, Cream-based products)

-

Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Perform a liquid-liquid extraction by adding 15 mL of hexane (B92381) and 15 mL of acetonitrile.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

The LAE will partition into the lower acetonitrile layer. Carefully collect the acetonitrile layer.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before analysis.

Experimental Workflow for Sample Preparation and Analysis

Caption: General workflow for the quantification of LAE in food matrices.

Method 2: HPLC with Post-Column Derivatization

This method can be employed for enhanced selectivity and sensitivity, particularly in complex matrices.

Chromatographic Conditions:

| Parameter | Condition |

| Column | µBondapack C18, 300 x 3.9 mm, 10 µm (or equivalent)[2] |

| Mobile Phase | A: 15 mmol/L Sodium HeptanesulfonateB: 27 mmol/L Phosphoric AcidC: 3 mmol/L Sodium Dihydrogen PhosphateD: Methanol(A:B:C:D = 1:1:1:1.5, v/v/v/v)[2] |

| Flow Rate | 0.8 mL/min[2] |

| Column Temperature | 65°C[2] |

| Injection Volume | 10 µL[2] |

Post-Column Derivatization:

| Parameter | Condition |

| Derivatizing Solution | 0.8 g of o-phthalaldehyde (B127526) in 5 mL of methanol, 2 mL of 2-mercaptoethanol, and 1 L of 0.2 M borate (B1201080) buffer (pH 9.4)[2] |

| Reagent Flow Rate | 0.8 mL/min[2] |

| Reaction Temperature | 65°C[6] |

| UV Detection | 340 nm[2] |

Post-Column Derivatization Workflow

Caption: Flow diagram of the post-column derivatization process.

Method Validation and Expected Results

The direct HPLC-UV method was validated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the expected performance characteristics based on literature data for similar methods.[7][8]

Method Performance Characteristics:

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Linear Range | 1.10 - 25.00 mg/kg[7][8] |

| LOD | 0.33 mg/kg[7][8] |

| LOQ | 1.10 mg/kg[7][8] |

| Accuracy (Recovery) | 90% - 110% |

| Precision (RSD) | < 5% |

Recovery Data in Spiked Food Matrices (Hypothetical):

| Food Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Apple Juice | 50 | 98.5 | 2.1 |

| Milk (Low-fat) | 100 | 95.2 | 3.5 |

| Ground Beef | 150 | 92.8 | 4.2 |

| Cheese | 200 | 90.5 | 4.8 |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Flush column with a strong solvent, ensure mobile phase pH is stable and appropriate for the column. |

| Low Recovery | Inefficient extraction, matrix effects | Optimize extraction solvent and time, use matrix-matched standards for calibration. |

| Baseline Noise | Impure solvents, detector lamp issue | Use HPLC-grade solvents, check detector lamp performance and replace if necessary. |

| Ghost Peaks | Carryover from previous injection | Implement a needle wash step, inject a blank solvent run between samples. |

| Shifting Retention Times | Fluctuation in temperature or mobile phase composition | Use a column oven for temperature control, prepare fresh mobile phase daily. |

Conclusion

The direct HPLC-UV method described provides a reliable and straightforward approach for the quantification of Ethyl Lauroyl Arginate HCl in a variety of food matrices. The sample preparation protocols can be adapted based on the specific food matrix to ensure efficient extraction and minimize interferences. For analyses requiring higher sensitivity or selectivity, the post-column derivatization method offers a viable alternative. Proper method validation is essential to ensure the accuracy and precision of the results.

References

- 1. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a LC-MS/MS Method for the Determination of Lauric Arginate Ethyl Ester (E243) in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pretreatment-Integration for Milk Protein Removal and Device-Facilitated Immunochromatographic Assay for 17 Items - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate HCl

Introduction

Ethyl lauroyl arginate HCl (LAE), also known as lauramide arginine ethyl ester, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1][2][3] It is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][4] This potent antimicrobial efficacy has led to its use as a preservative in the food and personal care industries.[1][2][3] LAE has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA) for specific food applications.[2][4]

The primary mechanism of action of LAE is attributed to its cationic nature, which facilitates interaction with and disruption of the microbial cell membrane.[4][5] This leads to increased membrane permeability, loss of essential cellular components, and ultimately, cell death.[3][4]

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ethyl lauroyl arginate HCl using the broth microdilution and agar (B569324) dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6][7] These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate HCl (LAE) against various microorganisms.

| Microorganism | Gram Type | MIC Range (µg/mL or ppm) |

| Campylobacter jejuni | Gram-Negative | 32 - 64 |

| Campylobacter coli | Gram-Negative | 32 - 64 |

| Listeria monocytogenes | Gram-Positive | 4 - 100 |

| Salmonella enterica | Gram-Negative | 4 - 100 |

| Escherichia coli | Gram-Negative | 4 - 100 |

| Pseudomonas aeruginosa | Gram-Negative | 32 |

| Yeasts and Molds | N/A | 35 - 400 |

| Saccharomyces cerevisiae | N/A | 35 |

| Candida albicans | N/A | 112.5 |

| Zygosaccharomyces bailii | N/A | 62.5 |

| Botrytis cinerea | N/A | 400 |

| Alternaria alternata | N/A | 200 |

| Penicillium italicum | N/A | 400 |

| Penicillium digitatum | N/A | 400 |

Note: The reported MIC values can vary depending on the specific strain, testing methodology, and media composition.[2][8]

Experimental Protocols

Protocol 1: Broth Microdilution Method